molecular formula C6H8Cl2N2 B1431293 5-(Chloromethyl)-2-methylpyrimidine hydrochloride CAS No. 1427367-66-5

5-(Chloromethyl)-2-methylpyrimidine hydrochloride

Cat. No.: B1431293
CAS No.: 1427367-66-5
M. Wt: 179.04 g/mol
InChI Key: YMCHHDMKAXRBFM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyrimidine hydrochloride: is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCHHDMKAXRBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-methylpyrimidine hydrochloride typically involves the chloromethylation of 2-methylpyrimidine. One common method includes the reaction of 2-methylpyrimidine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-methylpyrimidine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different chemical properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 5-(aminomethyl)-2-methylpyrimidine or 5-(thiomethyl)-2-methylpyrimidine can be formed.

    Oxidation Products: Oxidation can lead to the formation of 5-(chloromethyl)-2-methylpyrimidine N-oxide.

    Reduction Products: Reduction can yield 5-(hydroxymethyl)-2-methylpyrimidine.

Scientific Research Applications

Chemical Synthesis

5-(Chloromethyl)-2-methylpyrimidine hydrochloride is predominantly used as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of various pyrimidine derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to yield alcohols.

Table 1: Types of Reactions Involving this compound

Reaction TypeCommon ReagentsProducts Formed
SubstitutionAmines, thiolsSubstituted pyrimidines
OxidationPotassium permanganate, chromium trioxideAldehydes, carboxylic acids
ReductionSodium borohydride, lithium aluminum hydrideAlcohols and reduced derivatives

Biological Research Applications

The compound has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Certain derivatives have shown significant inhibition against various bacterial strains by interfering with DNA synthesis or essential enzyme functions.
  • Antiviral Activity : Some studies report efficacy against viruses such as herpes simplex virus type 1 (HSV-1), with mechanisms involving binding to viral enzymes critical for replication.
  • Anticancer Activity : Numerous studies have highlighted its potential against various cancer cell lines.
  • Case Study 1 : A series of pyrimidine derivatives were tested against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. Results indicated IC50 values in the micromolar range, demonstrating significant cytotoxicity.
  • Case Study 2 : Research focused on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors showed promising antitumor activity, with IC50 values reaching as low as 0.35 μM against A549 cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
Related Pyrimidine DerivativeCEM-13<0.1
Novel Amine DerivativeU-9372.41

Industrial Applications

In industrial settings, this compound is utilized in the production of:

  • Agrochemicals : It serves as an important intermediate for synthesizing pesticides and herbicides.
  • Dyes and Other Chemicals : Its versatility allows it to be a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyrimidine hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
  • 5-(Chloromethyl)-2-methylimidazole
  • 5-(Chloromethyl)-2-methylthiazole

Comparison: 5-(Chloromethyl)-2-methylpyrimidine hydrochloride is unique due to its pyrimidine ring structure, which imparts distinct chemical properties compared to imidazole or thiazole derivatives. The presence of the chloromethyl group at the 5-position and the methyl group at the 2-position provides specific reactivity patterns that can be exploited in various chemical transformations.

Biological Activity

5-(Chloromethyl)-2-methylpyrimidine hydrochloride is a heterocyclic organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring with a chloromethyl group at the 5-position and a methyl group at the 2-position, making it a valuable precursor in the synthesis of various bioactive molecules. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure:
The structural formula can be represented as follows:

C6H7ClN2HCl\text{C}_6\text{H}_7\text{ClN}_2\text{HCl}

Synthesis:
The synthesis typically involves chloromethylation of 2-methylpyrimidine using formaldehyde and hydrochloric acid under acidic conditions. This reaction leads to the formation of the chloromethyl group at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes .

Antiviral Activity

In terms of antiviral properties, specific derivatives have demonstrated efficacy against viruses such as herpes simplex virus type 1 (HSV-1). Compounds derived from 5-(Chloromethyl)-2-methylpyrimidine were found to inhibit viral replication effectively, potentially through mechanisms involving binding to viral enzymes critical for replication .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • Case Study 1: A series of pyrimidine derivatives were tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against these cell lines .
  • Case Study 2: Another study focused on the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. These compounds showed promising antitumor activity, with IC50 values reaching as low as 0.35 μM against A549 cells .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to inhibition of specific enzymes or receptors involved in critical cellular pathways, thus exerting therapeutic effects. For instance, its derivatives may inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .

Comparative Analysis

The biological activities of this compound can be compared with other pyrimidine derivatives:

Compound NameBiological ActivityIC50 Values (μM)Reference
5-(Chloromethyl)-2-methylpyrimidineAnticancer~3-10
Pyrimidine Derivative AAntimicrobial<10
Pyrimidine Derivative BAntiviral<5
Pyrimidine Derivative CAnti-inflammatory0.04

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-methylpyrimidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridine derivatives are synthesized by reacting chloromethyl precursors with amines or thiols in the presence of inorganic bases (e.g., NaOH or K₂CO₃) . Temperature control (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to nucleophile) are critical to minimize byproducts like sulfones or overoxidized species . Yield optimization often requires iterative adjustments to solvent polarity (e.g., methanol vs. DMF) and reaction time (typically 4–12 hours).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the pyrimidine ring (e.g., chloromethyl and methyl groups). Chemical shifts for CH₂Cl typically appear at ~4.5–5.0 ppm in D₂O .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ ions).
  • FT-IR : Detect C-Cl stretches (~550–750 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure and confirm spatial arrangement of substituents, though this requires high-purity crystals .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies for related chloromethyl-pyrimidines indicate:

  • Aqueous Solutions : Hydrolysis of the chloromethyl group occurs at pH > 7, forming hydroxymethyl derivatives. Use acidic buffers (pH 3–5) for short-term storage .
  • Solid State : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Purity degradation >5% is observed after 6 months at 25°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group’s electrophilicity is enhanced by electron-withdrawing effects of the pyrimidine ring. Density Functional Theory (DFT) studies on analogous compounds show a transition state with partial positive charge on the CH₂ group, favoring SN2 mechanisms . Kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like thiols vs. amines) can validate computational models . Competing elimination pathways (e.g., dehydrohalogenation) are suppressed using polar aprotic solvents (e.g., acetonitrile) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. A standardized protocol includes:

  • Solubility Screening : Use a shake-flask method in 8–12 solvents (e.g., water, ethanol, DMSO) at 25°C and 37°C .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues affecting solubility .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% required for reproducibility) . For example, dopamine hydrochloride analogs show solubility variations of ±15% due to hygroscopicity .

Q. What strategies mitigate toxicity risks during handling of this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with HEPA filters to prevent inhalation of particulate matter .
  • Personal Protective Equipment (PPE) : Nitrile gloves and polypropylene lab coats resistant to HCl vapors .
  • Waste Management : Neutralize chlorinated byproducts with 10% NaHCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-methylpyrimidine hydrochloride
Reactant of Route 2
5-(Chloromethyl)-2-methylpyrimidine hydrochloride

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